molecular formula C23H22N6O3S B2855104 N-(3-acetamidophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852436-88-5

N-(3-acetamidophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2855104
CAS No.: 852436-88-5
M. Wt: 462.53
InChI Key: BZAJWQLRISGLQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetamidophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 4-ethoxyphenyl group at position 3 and a thioacetamide-linked 3-acetamidophenyl moiety at position 4. This structure combines electron-rich aromatic systems (ethoxy and acetamide groups) with a sulfur-containing linker, which may enhance interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O3S/c1-3-32-19-9-7-16(8-10-19)23-27-26-20-11-12-22(28-29(20)23)33-14-21(31)25-18-6-4-5-17(13-18)24-15(2)30/h4-13H,3,14H2,1-2H3,(H,24,30)(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAJWQLRISGLQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC(=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetamidophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the pharmacological profiles, structure-activity relationships (SAR), and relevant case studies that highlight its biological efficacy.

Chemical Structure

The compound's structure can be represented as follows:

C21H19N7O3S\text{C}_{21}\text{H}_{19}\text{N}_{7}\text{O}_{3}\text{S}

This complex structure incorporates a triazole moiety, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have indicated that derivatives of triazole compounds exhibit significant anticancer properties. A review highlighted that various 1,2,4-triazole derivatives have shown promising results against different cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .

Table 1: Anticancer Activity of Related Triazole Compounds

Compound NameCell Line TestedIC50 Value (µM)Reference
Compound AMCF-710.5
Compound BA54915.2
Compound CSK-MEL-24.27

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. The compound's structure suggests potential activity against both bacterial and fungal pathogens. Studies have shown that triazoles can inhibit the growth of various Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of Triazole Derivatives

Compound NameMicroorganism TestedMinimum Inhibitory Concentration (MIC)Reference
Compound DE. coli32 µg/mL
Compound ES. aureus16 µg/mL
Compound FC. albicans8 µg/mL

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Triazole Ring : Known for its role in enhancing anticancer and antimicrobial activities.
  • Thioether Linkage : This may contribute to increased lipophilicity and membrane permeability.
  • Acetamide Group : Often associated with improved solubility and bioavailability.

Research indicates that modifications to these structural elements can lead to enhanced potency and selectivity against specific targets .

Case Studies

Several studies have explored the biological activity of similar compounds:

  • El-Naggar et al. (2011) reported on a series of thiadiazole derivatives that exhibited significant anticancer activity against Ehrlich Ascites Carcinoma cells, suggesting a potential pathway for further development in triazole-related compounds .
  • Chhajed et al. (2014) synthesized various thiadiazole derivatives and evaluated their cytotoxicity against multiple cancer cell lines, demonstrating a strong correlation between structural modifications and biological efficacy .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have shown effectiveness against various pathogens including bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundTarget OrganismActivity (MIC)
Triazole Derivative 1S. aureus0.5 μg/mL
Triazole Derivative 2E. coli0.75 μg/mL
Triazole Derivative 3C. albicans1 μg/mL

Anticancer Potential

Triazole derivatives have also been explored for their anticancer activities. Studies suggest that compounds with triazole and thioether functionalities can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Case Study: Anticancer Activity
In a study evaluating the cytotoxic effects of several triazole derivatives on human breast cancer cells (MCF-7), one derivative demonstrated an IC50 value of 12 μM, indicating significant potential for further development as an anticancer agent .

Anti-inflammatory Properties

Compounds similar to N-(3-acetamidophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX). This suggests potential applications in treating inflammatory diseases .

Mechanistic Insights

The biological activities associated with this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in microbial metabolism and inflammation.
  • Receptor Modulation : It could modulate receptors associated with pain and inflammation pathways.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Core Structure Substituents Molecular Weight Biological Target/Activity Source
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 3-(4-ethoxyphenyl), 6-(thioacetamide-3-acetamidophenyl) ~470 g/mol Under investigation
Lin28-1632 (C1632) [1,2,4]Triazolo[4,3-b]pyridazine 3-methyl, 6-(N-methylacetamide-3-phenyl) 337.34 g/mol Lin28 inhibitor; promotes differentiation in cancer cells
2-((8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-bromophenyl)acetamide (27) [1,2,4]Triazino[5,6-b]indole 8-bromo, 5-methyl, 3-(thioacetamide-4-bromophenyl) ~520 g/mol Hit candidate for protein inhibition
2-[[6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide [1,2,4]Triazolo[4,3-b]pyridazine 3-(4-chlorophenyl), 6-sulfanylacetamide ~370 g/mol Unspecified kinase modulation

Key Observations :

  • Substituent Impact : The target compound’s 4-ethoxyphenyl group provides moderate electron-donating effects, contrasting with bromo or chloro substituents in analogues (e.g., compound 27), which increase lipophilicity but may reduce metabolic stability .
  • Molecular Weight : The target compound’s higher molecular weight (~470 g/mol) compared to C1632 (~337 g/mol) may limit blood-brain barrier penetration but improve plasma protein binding .

Key Insights :

  • Lin28 Inhibition : C1632’s methyl group and compact structure enable efficient Lin28 binding. The target compound’s bulkier ethoxyphenyl group could alter binding kinetics, necessitating dose-response studies .

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for synthesizing N-(3-acetamidophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide?

  • Methodological Answer : The synthesis involves three critical steps:
  • Triazolo-pyridazine core formation : Cyclization of hydrazine derivatives with 4-ethoxybenzaldehyde under reflux in ethanol (70–80°C, 8–12 hours) .
  • Thioether linkage introduction : Nucleophilic substitution using thiourea or sodium hydride in anhydrous DMF at 0–5°C to avoid side reactions .
  • Amide coupling : EDCI/HOBt-mediated condensation between the thioether intermediate and 3-acetamidophenylamine in dichloromethane (room temperature, 24 hours) .
    Purity is ensured via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry (e.g., thioether protons at δ 3.8–4.2 ppm, acetamide NH at δ 10.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 462.1245 for C23_{23}H22_{22}N6_6O3_3S) .
  • HPLC-PDA : Assesses purity (>95%) using a C18 column (acetonitrile/water mobile phase) .

Q. What are common impurities encountered during synthesis, and how are they mitigated?

  • Methodological Answer :
  • Incomplete cyclization by-products : Detectable via HPLC retention time shifts; mitigated by optimizing reaction time and catalyst loading (e.g., 10 mol% p-toluenesulfonic acid) .
  • Oxidized thioether derivatives : Minimized by conducting thioether formation under inert atmosphere (N2_2/Ar) .
  • Residual solvents : Removed via rotary evaporation followed by lyophilization .

Advanced Research Questions

Q. How can reaction yields be systematically optimized for the triazolo-pyridazine core formation?

  • Methodological Answer :
  • Catalyst screening : Test Brønsted acids (e.g., HCl, acetic acid) versus Lewis acids (e.g., ZnCl2_2) to enhance cyclization efficiency .
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus ethanol; ethanol improves regioselectivity but may lower yields .
  • Temperature gradients : Use microwave-assisted synthesis (100–120°C, 2 hours) to reduce reaction time while maintaining >80% yield .

Q. What strategies resolve contradictions between computational binding predictions and experimental bioactivity data?

  • Methodological Answer :
  • Molecular dynamics (MD) simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess protein-ligand stability, accounting for conformational flexibility .
  • Free energy perturbation (FEP) : Quantify binding affinity discrepancies caused by solvent effects or protonation states .
  • Meta-analysis : Cross-validate results with structurally analogous triazolo-pyridazines from PubChem datasets .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodological Answer :
  • Substituent variation : Synthesize analogs with halogens (F, Cl) at the 4-ethoxyphenyl group to evaluate steric/electronic effects on kinase inhibition .
  • Bioisosteric replacement : Replace the thioether with sulfoxide/sulfone groups and test solubility-bioactivity trade-offs .
  • QSAR modeling : Use MOE or Schrödinger to correlate descriptors (e.g., logP, polar surface area) with IC50_{50} values from enzymatic assays .

Q. What computational methods predict the binding affinity of this compound with biological targets like kinases?

  • Methodological Answer :
  • Docking studies : AutoDock Vina or Glide for preliminary screening against crystallographic kinase structures (e.g., PDB: 3POZ) .
  • MM-PBSA/GBSA : Calculate binding free energies post-docking to prioritize hits .
  • Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with kinase hinge region) using Phase or LigandScout .

Q. How to assess metabolic stability in vitro for preclinical development?

  • Methodological Answer :
  • Liver microsome assays : Incubate compound (1–10 µM) with human/rat microsomes (37°C, NADPH cofactor) and quantify degradation via LC-MS/MS .
  • CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify isoform-specific interactions .
  • Half-life (t1/2_{1/2}) calculation : Apply nonlinear regression to metabolite formation data using software like Phoenix WinNonlin .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Triazolo-Pyridazine Core Formation

ParameterOptimal ConditionImpact on Yield/PurityReference
Catalystp-Toluenesulfonic acidIncreases cyclization
Temperature80°C (reflux)Balances speed/purity
Reaction Time12 hoursMinimizes by-products

Q. Table 2: Common Spectroscopic Signatures

Functional Group1^1H NMR (δ, ppm)13^13C NMR (δ, ppm)Reference
Thioether (-S-CH2_2-)3.8–4.2 (multiplet)35–40
Acetamide (-NHCO-)10.2 (singlet)168–170
Triazole protons8.1–8.5 (doublet)145–150

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.